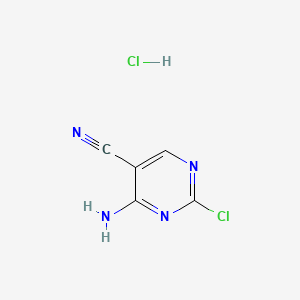
Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a trifluoroborate group, along with a tetrabutylammonium cation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate typically involves the reaction of 2-chloro-4-pyridine with a boron trifluoride source in the presence of a tetrabutylammonium salt. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Coupling Reactions: The trifluoroborate group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are performed under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aryl halides.
Scientific Research Applications
Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoroborate group is particularly important in facilitating cross-coupling reactions, while the chlorine atom can be substituted with other functional groups to modify the compound’s properties.
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium 2-chloro-5-pyridinetrifluoroborate
- Tetrabutylammonium 2-bromo-4-pyridinetrifluoroborate
- Tetrabutylammonium 2-chloro-4-pyridineboronic acid
Uniqueness
Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate is unique due to the specific positioning of the chlorine and trifluoroborate groups on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in various chemical transformations and applications.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-trifluoroboranuide;tetrabutylazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C5H3BClF3N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-5-3-4(1-2-11-5)6(8,9)10/h5-16H2,1-4H3;1-3H/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMJFXRCKWLEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NC=C1)Cl)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39BClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-Butyl3-Amino-6-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate Hydrochloride](/img/structure/B8204722.png)
![potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide](/img/structure/B8204728.png)





![Rel-(2r,3ar,6ar)-tert-butyl 2-(aminomethyl)tetrahydro-2h-furo[2,3-c]pyrrole-5(3h)-carboxylate oxalate](/img/structure/B8204786.png)



![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-CarboxylicAcid](/img/structure/B8204814.png)
